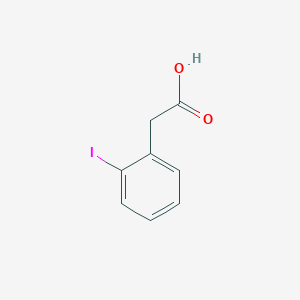

2-Iodophenylacetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHXGZHKSYYDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381620 | |

| Record name | 2-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18698-96-9 | |

| Record name | 2-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 Iodophenylacetic Acid

Direct Iodination Strategies on Phenylacetic Acid Scaffolds

Direct C-H bond activation for the ortho-iodination of phenylacetic acid represents a modern and efficient approach to synthesizing 2-iodophenylacetic acid. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Palladium catalysis has been instrumental in developing these methodologies.

A notable method involves a Pd(II)-catalyzed ortho-C-H iodination reaction that utilizes recyclable PdI₂ as the precatalyst. acs.orgnih.gov This approach is particularly significant because phenylacetic acid substrates are often incompatible with classical methods that involve ortho-lithiation. acs.orgnih.gov Another strategy employs Pd(OAc)₂ as the catalyst for the monoselective ortho-iodination of phenylacetic acids. rsc.org

The reaction typically proceeds with the carboxylic acid group of the substrate acting as a directing group, guiding the palladium catalyst to the ortho C-H bond. An iodinating agent, such as molecular iodine (I₂), then introduces the iodine atom onto the aromatic ring. nih.gov The development of these reactions has been a significant advancement, providing a direct route to valuable iodinated products. rsc.org

For related substrates, such as phenylacetic acid Weinreb amides, both palladium and iridium catalysts have been shown to be effective for ortho-C-H iodination. nih.gov For instance, an Ir(III)-catalyzed method, which was initially developed for benzoic acids, has been extended to amides. nih.gov Similarly, Pd-catalyzed iodination of phenylacetic amides can be achieved using molecular iodine as the sole oxidant, offering an operationally simple and practical system. nih.gov While these examples involve derivatives of phenylacetic acid, they underscore the power of directed C-H activation in functionalizing the phenylacetic scaffold.

Alternative Synthetic Routes and Precursor Transformations

Besides direct iodination, this compound can be synthesized through more traditional, multi-step routes that rely on the transformation of pre-functionalized precursors. These methods often involve classical reactions such as the Sandmeyer reaction or build the acetic acid side chain onto an already iodinated benzene (B151609) ring.

One common pathway begins with an appropriately substituted aniline (B41778). For instance, 2-aminophenylacetic acid or its derivatives can undergo a diazotization reaction, where the amino group is converted into a diazonium salt. Subsequent treatment with an iodide source, such as potassium iodide, results in the formation of the corresponding this compound derivative. google.comgoogle.com This Sandmeyer-type reaction is a well-established method for introducing iodine onto an aromatic ring. A patent describes the synthesis of 5-ethyl-2-iodophenylacetic acid starting from 5-ethyl-2-aminophenylacetic acid via diazotization followed by reaction with potassium iodide. google.com

Another versatile approach involves building the acetic acid moiety onto a pre-existing iodinated aromatic core. A representative synthesis starts from a substituted 2-iodobenzoic acid. google.com The process can be outlined as follows:

Reduction: The 2-iodobenzoic acid is first reduced to the corresponding 2-iodobenzyl alcohol, for example, using diborane. google.com

Halogenation: The benzyl (B1604629) alcohol is then converted into a benzyl halide, such as 2-iodobenzyl bromide.

Cyanation: The benzyl halide is reacted with a cyanide salt to form 2-iodobenzyl cyanide (also known as (2-iodophenyl)acetonitrile).

Hydrolysis: Finally, hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired this compound. google.com

This sequence provides a reliable, albeit longer, alternative to direct C-H functionalization for accessing this compound and its derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of synthetic routes to this compound are highly dependent on the optimization of reaction conditions. This is particularly true for the modern palladium-catalyzed C-H iodination methods, where factors like catalyst loading, ligands, additives, and solvents play a crucial role.

In the Pd-catalyzed ortho-iodination of phenylacetic acid derivatives, extensive screening of parameters is often necessary to achieve high yields and selectivity. For the iodination of phenylacetic amides using Pd(OAc)₂ and I₂, key variables include the base, solvent system, and temperature. A study demonstrated that a combination of CsOAc and NaHCO₃ as bases in a t-AmylOH/DMF solvent mixture at 65 °C provided good results. nih.gov Catalyst loading is another critical parameter, with loadings as low as 0.5 mol% being effective for gram-scale reactions, though higher loadings (2-5 mol%) are sometimes required to ensure high conversion, especially for di-iodination. nih.gov

The choice of ligand and additives is also vital. In the Pd-catalyzed C-H iodination of hydrocinnamic acids (a related structure) using aryl iodides as the iodine source, pyridine-type ligands were evaluated alongside various silver salts and bases to maximize yield and control regioselectivity (meta vs. ortho). chinesechemsoc.org The data below illustrates a typical optimization process for a meta-C-H iodination, highlighting the sensitivity of the reaction to each component.

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed C–H Iodination of a Hydrocinnamic Acid. Standard conditions include Pd(OAc)₂, a pyridine-type ligand (L1), AgOAc, and K₂HPO₄ in HFIP at 100 °C. Data adapted from chinesechemsoc.org.

Similarly, for the iodination of 2-phenethylamines, optimization involved screening acids, bases, temperature, and reaction time to control the ratio of mono- to di-iodinated products, demonstrating that careful tuning can favor the desired product. acs.org These principles of systematic optimization are directly applicable to the synthesis of this compound, ensuring high efficiency and product purity.

Reactivity and Mechanistic Pathways of 2 Iodophenylacetic Acid

Nucleophilic and Electrophilic Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) in 2-iodophenylacetic acid is a versatile functional handle. It can act as a nucleophile in its deprotonated carboxylate form or, more commonly, be converted into a more reactive electrophilic species for further derivatization.

A fundamental transformation of this compound involves its conversion to the more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, reacting this compound with thionyl chloride, often in an inert solvent like benzene (B151609), effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding 2-iodophenylacetyl chloride. google.com This acid chloride is a key intermediate for synthesizing a variety of derivatives.

The resulting 2-iodophenylacetyl chloride is a potent electrophile that readily reacts with nucleophiles like ammonia (B1221849) or primary and secondary amines to form the corresponding amides. A documented procedure involves treating the acid chloride with ammonium (B1175870) carbonate to produce 2-(2-iodophenyl)acetamide. Similarly, reaction with specific amines, such as N-(3,4-dichlorophenyl)ethylenediamine in the presence of a base like triethylamine (B128534) (Et₃N), yields more complex amide structures, for example, N-{2-[2-(2-iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide. sigmaaldrich.comnih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | 1. Thionyl chloride (SOCl₂) | 2-Iodophenylacetyl chloride | google.com |

| 2-Iodophenylacetyl chloride | 2. Ammonium carbonate ((NH₄)₂CO₃) | 2-(2-Iodophenyl)acetamide | |

| 2-Iodophenylacetyl chloride | N-(3,4-dichlorophenyl)ethylenediamine, Et₃N | N-{2-[2-(2-iodophenyl)-acetylamino]-ethyl}-2-(3,4- dichlorophenyl)-acetamide | nih.gov |

The carboxylic acid group of this compound can be fully reduced to a primary alcohol. This transformation is commonly carried out using powerful reducing agents like borane (B79455) complexes. Research has shown that treating this compound with a borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in a solvent like tetrahydrofuran (B95107) (THF) effectively reduces the acid to 2-(2-iodophenyl)ethanol. ncl.res.inamazonaws.com

The partial reduction of the carboxylic acid to an aldehyde is more challenging and typically requires a two-step approach. The carboxylic acid is first converted to its methyl ester, for example, methyl 2-iodobenzoate. This ester can then be reduced to the corresponding aldehyde using a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H). pitt.edu This sequence allows for the controlled formation of 2-iodophenylacetaldehyde.

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Borane-dimethyl sulfide complex (BH₃·SMe₂) | 2-(2-Iodophenyl)ethanol | ncl.res.inamazonaws.com |

| Methyl 2-iodobenzoate | Diisobutylaluminium hydride (DIBAL-H) | 2-Iodophenylacetaldehyde | pitt.edu |

Aromatic Functionalization and Directed C-H Activation Studies

The interplay between the iodo-substituent and the carboxymethyl group significantly influences the reactivity of the aromatic ring, particularly in the context of modern synthetic methods like directed C-H activation.

The synthesis of this compound itself highlights the directing effects of substituents on the benzene ring. Direct ortho-iodination of phenylacetic acid is not always efficient. For instance, an iridium-catalyzed ortho-iodination of benzoic acids was found to give only a 10% yield for phenylacetic acid, indicating that the carboxymethyl (–CH₂COOH) group is a poor directing group for that specific catalytic system. diva-portal.orgacs.org

A more common synthetic route involves starting with a precursor that already contains the iodine atom at the desired position, such as 2-iodobenzyl cyanide, which is then hydrolyzed to form this compound. sigmaaldrich.com However, direct C-H iodination methods have been developed. Palladium-catalyzed ortho-iodination of phenylacetic acid derivatives is possible, though it often requires converting the carboxylic acid to a more effective directing group, such as an amide, to achieve high yields and regioselectivity. nih.govsci-hub.se

While the intrinsic directing ability of the carboxymethyl group can be weak, it serves as a crucial anchor for attaching more potent directing groups. This strategy enables the functionalization of otherwise unreactive C-H bonds at positions remote from the substituent. In palladium-catalyzed reactions, the carboxylic acid of a phenylacetic acid derivative can be esterified with a pyridine-containing template. ccspublishing.org.cn This template then directs the palladium catalyst to activate and iodinate the C-H bond at the meta-position of the phenyl ring with high selectivity. ccspublishing.org.cn This approach demonstrates how the carboxylic acid moiety can be exploited to achieve complex and regioselective aromatic functionalizations that are not possible through classical electrophilic substitution.

Intramolecular Cyclization and Annulation Reactions

The ortho-positioning of the iodo and acetic acid functionalities in this compound creates an ideal substrate for intramolecular reactions to form new ring systems. These cyclization reactions are valuable for constructing complex polycyclic molecules.

One notable pathway is the photostimulated radical nucleophilic substitution (S_RN_1) reaction. semanticscholar.orgresearchgate.net Under photoinitiation, the 2-(2-iodophenyl)acetate ion reacts with ketone enolates. This process forms a new carbon-carbon bond, yielding ε-oxo acids which can then undergo a subsequent condensation reaction to produce novel seven-membered heterocyclic structures known as 3-benzazepin-2-ones. semanticscholar.orgresearchgate.net

Palladium catalysis also enables various cyclization strategies. This compound can undergo palladium-catalyzed coupling reactions, for example with allenes, to create substituted 1,3-butadienes, which are versatile precursors for further annulation reactions. sigmaaldrich.com Similarly, it can participate in Sonogashira cross-coupling reactions with alkynes. acs.org The resulting product, containing both the alkyne and the acetic acid side chain, is primed for subsequent intramolecular cyclization to form lactones or other cyclic structures. However, the success of these cyclizations can be highly dependent on the specific reaction conditions and catalytic system. For example, in an attempted synthesis of spiroindolinone-isoindolinone skeletons via a post-Ugi copper-catalyzed cascade cyclization, substrates derived from this compound failed to form the desired isoquinolinone ring. researchgate.netmdpi.com

Formation of Polycyclic Heterocycles via Internal Nucleophilic Attack

The strategic placement of the iodo and acetic acid moieties in this compound provides a framework for intramolecular cyclization reactions, leading to the formation of polycyclic heterocyclic systems. These reactions often proceed through an initial activation of the carbon-iodine bond, followed by an internal nucleophilic attack from the enolate or a derivative of the acetic acid side chain.

However, research has also highlighted the limitations of this compound in certain synthetic strategies. For instance, in the context of post-Ugi reactions aimed at constructing diverse polycyclic scaffolds, derivatives of this compound did not yield the anticipated isoquinolinone ring through a copper-catalyzed intramolecular tandem C-N/C-C coupling process. mdpi.comresearchgate.net This outcome underscores the nuanced reactivity of the substrate and the specific conditions required to achieve desired cyclizations.

In contrast, metal-free approaches have shown success in utilizing similar scaffolds. For example, ICl-mediated cyclization in post-Ugi reactions has been employed to prepare highly constrained tetrahydroquinoline-fused tetracyclic heterocycles. mdpi.com This process is proposed to involve an iodonium (B1229267) ion-induced π-activation, followed by an ipso-nucleophilic cyclization and a subsequent Friedel–Crafts-type cyclization. mdpi.com While not directly employing this compound, this illustrates the potential of iodine-mediated cyclizations for related structures.

Role in Spirocyclization and Fused Ring System Formation

This compound and its derivatives are instrumental in the synthesis of spirocyclic and fused ring systems, which are significant structural motifs in many natural products and pharmacologically active compounds. The formation of these complex architectures often involves an intramolecular cyclization event where the ortho-iodo-substituted phenylacetic acid moiety acts as a key building block.

Despite its potential, direct applications of this compound in some modern cascade reactions have been met with challenges. For example, attempts to synthesize spiroindolinone-isoindolinone skeletons via a sequential Ugi reaction and copper-catalyzed intramolecular tandem C-N/C-C coupling were unsuccessful when using substrates derived from this compound. mdpi.comresearchgate.netresearchgate.net

Nevertheless, the broader class of iodo-aryl compounds, including those structurally related to this compound, are widely used in hypervalent iodine-mediated spirocyclizations. nih.govbeilstein-journals.org For instance, polymer-supported (diacetoxyiodo)benzene (B116549) reagents, which can be synthesized from 4-iodophenylacetic acid, have been effectively used in the spirolactonization of tyrosine derivatives. nih.govbeilstein-journals.org These reactions proceed through the in situ generation of a hypervalent iodine species that induces an intramolecular oxidative cyclization. beilstein-journals.org Furthermore, hypervalent iodine-mediated cascade annulation reactions of diarylacetylenes have been reported to form fused spiro polycyclic compounds, showcasing the utility of iodine-based reagents in complex bond formations. nih.govbeilstein-journals.org

Intermolecular Cross-Coupling Reactions

The carbon-iodine bond in this compound serves as a highly effective handle for a variety of intermolecular cross-coupling reactions. These transformations are fundamental in constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to this compound. acs.org For example, it has been coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst. acs.org This reaction is a key step in the synthesis of various functionalized building blocks. acs.orgmdpi.com

The Suzuki-Miyaura coupling , which creates a carbon-carbon bond between an organohalide and an organoboron compound, is another important reaction involving this compound. This reaction has been utilized in the synthesis of complex molecules, such as in the preparation of 2-(1-benzyl-1H-benzo[d]imidazol-2-yl)benzaldehyde, where a derivative of this compound could conceptually be coupled with a suitable boronic acid. core.ac.uk The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the phenylacetic acid scaffold. nih.gov

| Coupling Reaction | Catalyst System | Reactant | Product Type | Reference |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | 2-Alkynylphenylacetic acid | acs.org |

| Suzuki-Miyaura | Palladium catalyst | Arylboronic acid | 2-Arylphenylacetic acid | core.ac.uk |

Copper-Catalyzed Thioarylation and C-C Bond Formation

Copper-catalyzed reactions offer a complementary approach to palladium-based methods for cross-coupling. While some copper-catalyzed intramolecular C-C bond formations involving derivatives of this compound have been reported as unsuccessful, mdpi.comresearchgate.netresearchgate.net copper catalysis is generally effective for certain transformations.

Copper-catalyzed thioarylation, the formation of a carbon-sulfur bond, is a valuable reaction. While direct examples with this compound were not prominent in the provided context, related reactions highlight its potential. For instance, a bis(bipyridyl)nickel(II) catalyzed thioarylation of this compound with p-thiocresolate has been reported, demonstrating the feasibility of C-S bond formation at the ortho position. core.ac.uk Copper-catalyzed domino processes have also been developed for the synthesis of dihydrobenzothiophenes from 2-iodoketones, showcasing copper's role in C-S bond formation cascades. rsc.org

In the realm of C-C bond formation, copper-catalyzed reactions of Ugi adducts derived from 2-iodobenzoic acid and 2-iodobenzaldehydes have been used to construct spiroindolinone-isoindolinone skeletons, though this specific transformation failed with derivatives of this compound. researchgate.net

Nickel and Zinc-Mediated Coupling Approaches

Nickel and zinc-mediated coupling reactions provide alternative and sometimes more reactive systems for cross-coupling. Nickel catalysis, in particular, has been shown to be effective for the desulfurative cross-coupling of aryl iodides with heteroaromatic thioethers, proceeding via C-S bond cleavage. researchgate.net

A notable example is the nickel-catalyzed thioarylation of this compound with p-thiocresolate, which serves as a key step in the synthesis of precursors for 3-substituted oxindoles. core.ac.uk Furthermore, nickel/zinc-catalyzed cross-electrophile coupling reactions represent a powerful method for forming C(sp³)-Si bonds, although direct applications with this compound are not extensively detailed. researchgate.net The use of elemental zinc as a reductant in these reductive coupling processes is a key feature. researchgate.net

Cascade and Tandem Reaction Sequences

This compound and its derivatives are valuable starting materials for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These sequences offer efficiency and atom economy in the construction of complex molecular frameworks.

Furthermore, cascade reactions initiated by cross-coupling have been explored. For example, a Sonogashira coupling of an ester of this compound, followed by a second cross-coupling and subsequent cycloisomerization, has been used to form nitrophenyl-naphthoquinones. mdpi.com Hypervalent iodine-mediated cascade annulation reactions also represent a powerful strategy for building fused spiro polycyclic compounds from related starting materials. nih.govbeilstein-journals.org

| Reaction Sequence | Key Intermediate | Final Product | Mechanism | Reference |

| Photostimulated reaction with enolates followed by condensation | ε-oxo acid | 3-Benzazepin-2-one | SRN1 / Condensation | arkat-usa.orgresearchgate.net |

| Sonogashira coupling, second coupling, and cycloisomerization | Diarylacetylene derivative | Nitrophenyl-naphthoquinone | Palladium-catalyzed coupling / Cycloisomerization | mdpi.com |

Multi-Component Reaction (MCR) Adduct Derivatizations (e.g., Post-Ugi Transformations)

The Ugi four-component reaction (Ugi-4CR) is a powerful multi-component reaction (MCR) that generates complex α-acylamino carboxamide adducts from an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netresearchgate.net The strategic incorporation of this compound into Ugi reactions provides adducts primed for subsequent transformations, leveraging the reactive carbon-iodine bond.

| Macrocycle | Amine Component | Isocyanide Component | Overall Yield |

|---|---|---|---|

| 19 | N-Boc-1,3-diaminopropane | tert-Butyl isocyanide | 50% |

| 20 | N-Boc-1,3-diaminopropane | Cyclohexyl isocyanide | 45% |

| 21 | N-Boc-1,4-diaminobutane | tert-Butyl isocyanide | 40% |

| 22 | N-Boc-1,4-diaminobutane | Cyclohexyl isocyanide | 35% |

However, the reactivity of Ugi adducts derived from this compound is highly dependent on the specific post-Ugi transformation conditions. In a study aimed at synthesizing spiroindolinone-isoindolinone skeletons via a sequential Ugi reaction and copper-catalyzed intramolecular tandem C-N/C-C coupling, the substrate derived from this compound failed to produce the desired isoquinolinone ring. researchgate.netmdpi.com This outcome contrasts with the successful cyclization of adducts derived from 2-iodobenzoic acid and 2-iodobenzaldehydes, indicating that the additional methylene (B1212753) spacer in this compound alters the geometric and electronic properties of the substrate, rendering it incompatible with this particular cyclization pathway. researchgate.netresearchgate.netmdpi.com

Domino and Sequential Transformations

This compound is a valuable starting material for various domino and sequential transformations, which build molecular complexity in a step-economical fashion. A key sequential process involves the Sonogashira cross-coupling reaction to introduce an alkyne moiety, creating precursors for further cyclizations.

For instance, this compound can be converted into 2-(2-ethynylphenyl)ethanol through a three-step sequence. unipi.it This process demonstrates a typical synthetic route where the functionalities of the initial molecule are sequentially modified to build a more complex intermediate. unipi.it

| Step | Reaction | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Reduction | NaBH₄ / BF₃·Et₂O | 2-(2-Iodophenyl)ethanol | 89% |

| 2 | Sonogashira Coupling | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI | 2-(2-((Trimethylsilyl)ethynyl)phenyl)ethanol | 88% |

| 3 | Desilylation | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | 2-(2-Ethynylphenyl)ethanol | 90% |

The resulting product, 2-(2-ethynylphenyl)ethanol, is a suitable substrate for tandem processes like a cyclocarbonylative Sonogashira reaction, which can lead to the formation of heterocyclic structures such as 2-alkylidene isochromans. unipi.it Palladium-catalyzed domino reactions are a well-established strategy for synthesizing complex molecules, and the iodo-alkyne motif generated from this compound is a common entry point for such cascades. unipi.itscholaris.ca Another related domino protocol involves the molecular iodine-promoted synthesis of N-polycyclic systems through a sequential decarboxylation of phenylacetic acid followed by a Pictet-Spengler cyclization, illustrating an efficient metal-free approach to complex heterocycles. researchgate.net

Hypervalent Iodine Chemistry and Related Transformations

Applications as Precursors for Iodine(III) Reagents

The presence of a carboxylic acid group ortho to the iodine atom makes this compound a suitable precursor for the synthesis of cyclic hypervalent iodine(III) reagents. thieme-connect.densf.gov These reagents are valued for their mild oxidizing properties and have become important alternatives to toxic heavy metals in organic synthesis. researchgate.net The oxidation of 2-substituted iodoarenes can lead to stable, cyclic iodanes, which are a significant class of reagents for group transfer chemistry. nsf.gov

While direct synthesis from the 2-iodo isomer is established thieme-connect.de, a prominent example demonstrating the utility of the iodophenylacetic acid scaffold involves the synthesis of polymer-supported (diacetoxyiodo)benzene (PSDIB) reagents. beilstein-journals.org Giannis and co-workers reported the synthesis of these novel aminomethylpolystyrene-supported reagents starting from aminomethylated polystyrene and 4-iodophenylacetic acid. researchgate.netbeilstein-journals.org Although this specific example uses the 4-iodo isomer, the underlying chemistry showcases the potential for immobilizing the reactive iodine center, facilitating easier purification and reagent recycling. beilstein-journals.org These polymer-supported reagents have been effectively used in spirocyclization reactions. researchgate.netbeilstein-journals.org

| Reagent Name | Starting Iodoarene | Support | Application |

|---|---|---|---|

| PSDIB (17a) | 4-Iodobenzoic acid | Aminomethylpolystyrene | Spirocyclization of tyrosine |

| PSDIB (17b) | 4-Iodophenylacetic acid | Aminomethylpolystyrene | Spirocyclization of tyrosine |

Iodine-Mediated Carbocyclizations

The iodine atom in this compound and its derivatives can either directly participate in or be transformed to mediate carbocyclization reactions. cardiff.ac.uk More commonly, hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), which can be conceptually derived from iodoarenes, are employed as powerful electrophiles to initiate cyclization cascades. beilstein-journals.orgnih.gov These reagents are particularly effective in mediating the oxidative spirocyclization of phenols, naphthols, and amides to construct complex spirocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

The general strategy involves the attack of a nucleophile present in the substrate onto the activated iodine(III) center, followed by reductive elimination that forges the new carbon-carbon or carbon-heteroatom bond, often with concomitant dearomatization of a phenolic ring. beilstein-journals.org This methodology provides access to a wide range of spirodienones, spirolactones, and spirolactams, which are important structural motifs in natural products. beilstein-journals.org

| Substrate Type | Iodine(III) Reagent | Product Type | Reference |

|---|---|---|---|

| N-Protected Tyrosine | PIDA | Spirolactone | beilstein-journals.org |

| p-Substituted Phenols | Iodobenzene (catalyst) / mCPBA | Spirooxindoles | beilstein-journals.org |

| Enamino-esters | PIDA or PIFA | 2H-Azirines | nih.gov |

| Naphthols with Carboxylic Acids | Chiral Iodoarene (catalyst) / mCPBA | Spirolactones | beilstein-journals.org |

| Arylalkynes | Bis(iodoarene) / mCPBA | Spirocyclic products | beilstein-journals.org |

Strategic Applications of 2 Iodophenylacetic Acid in Advanced Organic Synthesis

Construction of Complex Natural Product Scaffolds

The rigid framework and reactive handles of 2-iodophenylacetic acid make it an ideal starting material for the synthesis of intricate polycyclic systems that mimic the core structures of natural products.

This compound serves as a key precursor in the synthesis of complex alkaloid analogues, such as those possessing the indolo[2,1-a]isoquinoline nucleus. This scaffold is a core component of many naturally occurring and synthetically important azapolycyclic aromatic ring systems known for their significant biological activities, including antileukemic and antitumor properties.

In one synthetic approach, this compound is a crucial starting material for generating aryl amido sulfoxides. This is achieved through a bis(bipyridyl)nickel(II) catalyzed thioarylation of the acid. The resulting intermediate is then converted into more complex structures, such as 3-substituted oxindoles, which are valuable in medicinal chemistry. researchgate.net The indolo[2,1-a]isoquinoline framework is constructed by fusing an indole (B1671886) nucleus with an isoquinoline (B145761) system, sharing a common nitrogen atom. researchgate.net The use of this compound provides a reliable entry point to these elaborate heterocyclic systems.

The reactivity of this compound is also harnessed in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), to build complex, bridged indole heterocycles. These reactions are highly valued for their efficiency and ability to generate molecular diversity from simple starting materials.

A notable application involves a post-Ugi cascade cyclization process to construct spirooxindole-isoindolinone skeletons. researchgate.net In this strategy, an Ugi reaction involving this compound first generates a linear peptidomimetic intermediate. This adduct then undergoes a copper-catalyzed tandem C-N/C-C coupling process to yield the final bridged heterocyclic scaffold. researchgate.net Interestingly, the choice of catalyst is critical for the success of these transformations. While copper catalysis effectively promotes the desired cyclization, attempts to use gold-catalyzed dearomative spirocarbocyclization with substrates derived from this compound have been unsuccessful in forming the target isoquinolinone ring. mdpi.comresearchgate.net

Synthesis of Biologically Relevant Small Molecules and Precursors

Beyond complex natural product scaffolds, this compound is instrumental in synthesizing smaller, yet highly significant, molecules with direct applications in diagnostics and therapeutics.

In the field of nuclear medicine, radiolabeled compounds are essential for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). This compound is a key precursor in the synthesis of N-isopropyl 2-iodoamphetamine (IMP), a radiopharmaceutical used for brain imaging.

A synthetic route reported in 1982 outlines the conversion of this compound into 2-iodophenylpropanone via acetylation followed by decarboxylation. The resulting ketone is then subjected to a modified Leuckart reaction to produce the final N-isopropyl 2-iodoamphetamine (IMP) product. nih.gov This synthesis provides a pathway to a crucial diagnostic agent for evaluating cerebral blood flow.

The development of safe and effective anticoagulants is a major goal in medicinal chemistry. Research has identified the serine proteases Factor XIIa (FXIIa) and thrombin as key targets for antithrombotic drugs. This compound has proven to be a valuable fragment in the design of potent and selective inhibitors for these enzymes.

In the development of novel inhibitors, this compound is coupled with various heterocyclic scaffolds, such as amide-functionalized 1,2,4-triazol-5-amines. The introduction of the 2-iodophenylacetyl fragment has been shown to be beneficial for inhibitory activity against FXIIa. researchgate.netnih.gov For example, coupling this acid with an aminotriazole core resulted in a compound with an IC₅₀ value of 57 nM for FXIIa, demonstrating improved selectivity over thrombin when compared to its benzoylated equivalent. researchgate.netnih.gov Further studies involving microscale parallel synthesis have confirmed that derivatives of this compound are often more potent and selective as FXIIa inhibitors compared to other structural analogues. sigmaaldrich.com

Table 1: Inhibitory Activity of this compound Derivatives against FXIIa and Thrombin

| Compound ID | Scaffold | Acyl Fragment | FXIIa IC₅₀ (nM) | Thrombin IC₅₀ (nM) | Selectivity |

|---|---|---|---|---|---|

| 24 | N-butylamide aminotriazole | 2-Iodophenylacetyl | 57 | >1000 | High for FXIIa |

| 32a-d | Aminotriazoles | 2-Iodophenylacetyl | Potent | Less Potent | Selective for FXIIa |

Data sourced from studies on acylated aminotriazoles. researchgate.netnih.govsigmaaldrich.com

Development of Diverse Heterocyclic Systems

The utility of this compound extends to the synthesis of a broad array of other heterocyclic systems, underscoring its versatility as a synthetic building block.

Its applications include:

Diamide Synthesis: It can be converted to its acid chloride and reacted with amine precursors to form complex diamides. For instance, it has been used to prepare N-{2-[2-(2-iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide, an intermediate for synthesizing halogenated N,N′-diphenethylethylenediamines which are evaluated for their binding to sigma receptors.

Transglutaminase 2 Inhibitors: In the development of irreversible enzyme inhibitors, this compound has been incorporated into acryloyllysine piperazides, which target transglutaminase 2, an enzyme implicated in fibrotic and neoplastic diseases.

Indenol Synthesis: It serves as a precursor for preparing specialized alkyne substrates used in gold-catalyzed carbocyclizations to generate indenol derivatives containing a tertiary center.

These examples highlight the broad applicability of this compound in constructing a wide range of functional molecules through various synthetic strategies.

Isochromans and Related Oxygen Heterocycles

This compound serves as a valuable precursor for the synthesis of isochromans, a core structural motif in various natural products and biologically active molecules. A key strategy involves the reduction of this compound to 2-(2-iodophenyl)ethanol, which then participates in palladium-catalyzed cyclization reactions.

One notable method is the tandem carbonylative Sonogashira reaction-cyclization process, which constructs alkylidene-functionalized isochromans. In this approach, this compound is first reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride (B1222165) and boron trifluoride etherate. The resulting 2-(2-iodophenyl)ethanol undergoes a Sonogashira cross-coupling reaction with a terminal alkyne, followed by a palladium-catalyzed cyclocarbonylative reaction to yield the target 2-alkylidene isochroman (B46142). This reaction proceeds with high yields and complete Z-stereoselectivity. unipi.it

The enantioselective synthesis of isochromans has also been achieved through Pd(II)-catalyzed allylic C-H oxidation. This method utilizes a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand to achieve high levels of asymmetric induction, furnishing enantioenriched isochromans that are prevalent in natural products and pharmaceuticals. google.com

| Entry | Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Yield (%) | ee (%) | Ref |

| 1 | 2-(2-Iodophenyl)ethanol | Terminal Alkyne | PdCl2(PPh3)2 | 2-Alkylidene isochroman | High | N/A | unipi.it |

| 2 | Terminal Olefin Precursor | - | Pd(II)/ArSOX | Chiral Isochroman | N/A | avg. 92 | google.com |

Indolines, Benzofurans, and Thiophenes

This compound is a versatile starting material for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles, including indolines, benzofurans, and thiophenes.

Indolines: A notable application of this compound is in the synthesis of spiroindolinone-isoindolinone skeletons. This is achieved through a multi-component Ugi reaction followed by a copper-catalyzed intramolecular tandem C-N/C-C coupling process. While substrates derived from 2-iodobenzoic acid and 2-iodobenzaldehydes are well-tolerated, those derived from this compound have been reported to fail in yielding the desired isoquinolinone ring under certain conditions. mdpi.comresearchgate.net However, an efficient copper-catalyzed dearomative [3 + 2] annulation of indoles with 2-iodoacetic acid has been developed to synthesize indoline-fused butyrolactones. nih.gov

Benzofurans: The synthesis of 2(3H)-benzofuranone can be accomplished using o-iodophenylacetic acid as a starting material. The process involves a high-temperature reaction, followed by acidification and dehydration under negative pressure in a microwave reactor. unipi.it Additionally, Heck palladium-catalyzed arylation of n-butyl vinyl ether with o-iodophenylacetic acids has been described as a modified synthesis of o-acetylphenylacetic acids, which are precursors for 2-benzyl-3-hydroxynaphthalene-1,4-diones. researchgate.net

Thiophenes: In the synthesis of pharmacologically active compounds, (4-fluoro-2-iodophenyl)acetic acid, a derivative of this compound, reacts with 2-thiophenethiol. The resulting acid is then cyclized to form 8-fluorothieno[2,3-b]-1-benzothiepin-4(5H)-one, a tricyclic neuroleptic agent. nih.govresearchgate.net

| Heterocycle | Synthetic Method | Precursor from this compound | Key Features | Ref |

| Spiroindolinone-isoindolinone | Ugi/Cu-catalyzed tandem coupling | This compound derivative | Substrate limitations noted | mdpi.comresearchgate.net |

| Indoline-fused butyrolactone | Cu-catalyzed dearomative [3+2] annulation | 2-Iodoacetic acid | Mild conditions, broad scope | nih.gov |

| 2(3H)-Benzofuranone | Microwave-assisted dehydration | o-Iodophenylacetic acid | Solvent-free dehydration | unipi.it |

| 8-Fluorothieno[2,3-b]-1-benzothiepin-4(5H)-one | Cyclization | (4-Fluoro-2-iodophenyl)acetic acid | Synthesis of a neuroleptic agent | nih.govresearchgate.net |

Pyrrolo[1,2-b]isoquinolines and Indolizinones

The application of this compound in the synthesis of pyrrolo[1,2-b]isoquinolines and indolizinones is more nuanced. While direct, high-yielding syntheses starting from this compound are not extensively reported, related strategies and limitations provide valuable insights.

Pyrrolo[1,2-b]isoquinolines: Research on post-Ugi reactions for the construction of diverse polycyclic N-heterocycles has shown that Ugi-adducts derived from this compound failed to produce the desired isoquinolinone ring in a gold-catalyzed tandem cyclization/enyne cycloisomerization/1,2-migration process. mdpi.com However, the same study successfully synthesized highly functionalized pyrrolo[1,2-b]isoquinolines using other starting materials under mild conditions with high chemo- and regioselectivity. mdpi.com

Indolizinones: A novel and versatile approach to construct substituted indolizines has been developed through a copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes. This method, which relies on the cleavage of C-F bonds, provides a straightforward and efficient route to a variety of bisubstituted indolizine (B1195054) derivatives in moderate to good yields with excellent functional group compatibility. rsc.org Although this specific method does not start from this compound, it highlights a modern catalytic approach for the synthesis of the indolizine core, which could potentially be adapted for derivatives of this compound.

| Target Scaffold | Synthetic Approach | Role/Limitation of this compound | Alternative/Related Strategy | Ref |

| Pyrrolo[1,2-b]isoquinolines | Gold-catalyzed post-Ugi tandem reaction | Ugi-adducts failed to yield the target isoquinolinone ring. | Successful synthesis using other starting materials. | mdpi.com |

| Indolizinones | Copper-catalyzed coupling cyclization | Not directly used in the cited method. | 2-(Pyridin-2-yl)acetate and gem-difluoroalkenes used to form indolizines. | rsc.org |

Methodology Development in Stereoselective Synthesis

Enantioselective Transformations

This compound and its derivatives are pivotal in the development of novel enantioselective transformations, particularly in the synthesis of chiral heterocycles. The use of chiral ligands in metal-catalyzed reactions is a cornerstone of this approach.

A significant advancement is the enantioselective synthesis of isochroman motifs via a Pd(II)-catalyzed allylic C-H oxidation. This transformation is made possible by the development and application of a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand. The reaction demonstrates broad scope and achieves high levels of asymmetric induction, with an average of 92% enantiomeric excess (ee) across numerous examples. google.com

In the realm of post-Ugi reactions, the synthesis of spiroindolinone-isoindolinone skeletons has been explored for its asymmetric potential. By employing a chiral oxazoline (B21484) ligand in a copper-catalyzed intramolecular tandem C-N/C-C coupling process, an asymmetric version of the reaction was achieved. While the yield was low, the enantioselectivity was reported to be good. mdpi.comresearchgate.net

| Transformation | Catalyst/Ligand System | Product | Key Outcome | Ref |

| Pd(II)-catalyzed allylic C-H oxidation | Pd(II) / chiral ArSOX ligand | Chiral isochromans | High enantioselectivity (avg. 92% ee) | google.com |

| Copper-catalyzed tandem C-N/C-C coupling | Copper / chiral oxazoline ligand | Spiroindolinone-isoindolinone skeletons | Good enantioselectivity, low yield | mdpi.comresearchgate.net |

Diastereoselective Cyclizations

This compound and its derivatives are also instrumental in the development of diastereoselective cyclization reactions, leading to the formation of complex polycyclic structures with controlled stereochemistry.

A noteworthy example is the gold-catalyzed chemo- and diastereoselective dearomative spirocarbocyclization/concerted [4+2] cyclization. This method allows for the streamlined synthesis of bridged indole alkaloid-like heterocycles. The reaction proceeds with good yields and high diastereoselectivity. mdpi.com

Another approach involves a Morita-Baylis-Hillman-type reaction for the asymmetric preparation of azaspirocycles. This method has been shown to proceed in high yield and with high diastereoselectivity, and a model for the origin of this selectivity has been proposed. researchgate.net

| Reaction Type | Key Features | Product | Diastereoselectivity | Ref |

| Gold-catalyzed dearomative spirocarbocyclization/[4+2] cyclization | Chemo- and diastereoselective | Bridged indole alkaloid-like heterocycles | Good | mdpi.com |

| Morita-Baylis-Hillman-type reaction | Asymmetric preparation of azaspirocycles | Azaspirocycles | High | researchgate.net |

Advanced Methodological Approaches and Enabling Technologies Utilizing 2 Iodophenylacetic Acid

Continuous Flow Chemistry for Enhanced Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for hazardous reactions. In the context of 2-iodophenylacetic acid, flow chemistry has been explored for various transformations.

One notable application involves the synthesis of diclofenac (B195802) sodium, a widely used non-steroidal anti-inflammatory drug (NSAID). A six-step continuous flow synthesis has been developed, starting from commercially available aniline (B41778) and chloroacetic acid. researchgate.net This method highlights the potential of flow chemistry to streamline multi-step syntheses that may traditionally involve intermediates derived from this compound. While not directly starting from this compound, this process demonstrates the industrial trend towards more efficient and intensified synthetic methods. researchgate.net

Another example is the synthesis of a thioether from this compound, which serves as a precursor for diazo compounds. cardiff.ac.uk While the initial batch synthesis of the thioether gave a 49% yield, attempts to scale up the reaction resulted in a sharp decrease in yield to around 10%. This scalability issue underscores a common challenge in batch processing that can often be overcome by transitioning to a continuous flow setup, which allows for consistent and scalable production. cardiff.ac.uk

The use of continuous flow reactors can be particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reaction volumes at any given time minimize potential risks. cardiff.ac.uk This aspect is highly relevant for reactions involving organometallic reagents, which are sometimes used in transformations of aryl iodides like this compound.

Microwave-Assisted Chemical Transformations

Microwave irradiation has become a valuable technique in organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. Several studies have demonstrated the successful application of microwave-assisted synthesis in reactions involving this compound.

A prominent example is the Ullmann condensation reaction between this compound and 4-bromothiophenol (B107966) to form a diaryl thioether, a key intermediate for the synthesis of matrix metalloproteinase (MMP) inhibitors. tandfonline.comtandfonline.com Under conventional heating at 150°C, the reaction required 22 hours to achieve a high yield (81-85%). tandfonline.comtandfonline.com However, by employing microwave irradiation in conjunction with an ionic liquid solvent, the reaction time was drastically reduced to 25-40 minutes while maintaining a high isolated yield of 85%. tandfonline.comtandfonline.com This synergistic effect of microwaves and ionic liquids highlights a significant advancement in the efficiency of this transformation. tandfonline.com

Microwave assistance has also been utilized in the synthesis of macrocyclic compounds. In a multi-step synthesis, an Ugi four-component reaction (Ugi-4CR) involving this compound was carried out under microwave irradiation at 80°C for 2 hours, furnishing the desired α-acylaminocarboxamide in 84% yield. rsc.org This initial step was part of a broader strategy to create a library of biaryl-containing macrocycles. rsc.org Furthermore, microwave irradiation has been employed in post-Ugi modifications and in the synthesis of various heterocyclic structures, such as spiroindolines, often shortening reaction times to as little as 10 minutes. mdpi.com

In another instance, a microwave-assisted palladium-catalyzed amidation reaction was used to synthesize oxindole (B195798) analogues, starting from a 2-haloarylacetic acid like this compound. These examples collectively demonstrate the versatility and power of microwave technology in accelerating and improving reactions involving this compound.

Ionic Liquid Promoted Reactions

Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and excellent solvating ability, have gained prominence as "green" reaction media. Their use in conjunction with this compound has been shown to enhance reaction outcomes.

The synthesis of diaryl thioethers via the Ullmann reaction provides a clear example of the benefits of ionic liquids. tandfonline.comtandfonline.com In the reaction between this compound and 4-bromothiophenol, the use of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the solvent was crucial. tandfonline.comtandfonline.com Optimization studies revealed that the choice of base and its solubility in the ionic liquid medium influenced the reaction. While bases like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) and choline (B1196258) hydroxide are soluble in [BMIM]Br, the insoluble base K₂CO₃ in a heterogeneous mixture ultimately led to optimal conditions, achieving a 95% conversion of the aryl iodide at 150°C after 22 hours. tandfonline.comtandfonline.com

The combination of ionic liquids and microwave irradiation has proven to be particularly effective. tandfonline.comtandfonline.com The ionic nature and high polarity of ILs allow them to efficiently absorb microwave energy, leading to rapid and uniform heating. tandfonline.com This synergistic effect was demonstrated in the aforementioned Ullmann reaction, where the combination of [BMIM]Br and microwave heating led to a significant reduction in reaction time from 22 hours to 40 minutes, with an 85% yield. tandfonline.comtandfonline.com

Furthermore, in a subsequent Suzuki cross-coupling reaction to form biphenyl (B1667301) derivatives, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄) was used as the solvent. tandfonline.com Again, combining the ionic liquid with microwave irradiation improved yields and drastically reduced reaction times compared to conventional heating. tandfonline.com These findings underscore the potential of ionic liquids to serve as effective and environmentally friendlier reaction media for transformations involving this compound.

High-Throughput and Combinatorial Organic Synthesis Platforms

High-throughput and combinatorial synthesis strategies are powerful tools for the rapid generation of large libraries of compounds for screening and discovery purposes. This compound has been incorporated as a building block in such platforms to create diverse molecular scaffolds.

One approach involves a diversity-oriented synthesis of biaryl-containing macrocycles. rsc.org This strategy utilized two sequential Ugi four-component reactions (Ugi-4CR) and a Suzuki-Miyaura macrocyclization. This compound served as the acid component in the first Ugi-4CR, allowing for the introduction of structural diversity. rsc.org By varying the other components in the multicomponent reactions, such as amines and isocyanides, a library of macrocycles with different ring sizes and functionalities was generated. rsc.org

Another example is found in solid-phase synthesis, where this compound was used to prepare 2-trimethylsilylethynylphenylacetic acid. acs.org This derivative was then attached to a resin and could be further transformed into various functional groups, demonstrating its utility in creating a library of modified phenylalanine analogues within a peptide context. acs.org The ability to perform these transformations on a solid support facilitates purification and automation, which are key aspects of high-throughput synthesis.

Combinatorial approaches have also been envisioned for the synthesis of peptidomimetic libraries designed to interact with biological targets like the Holliday junction. justia.com The general synthetic schemes for creating such libraries often involve the coupling of various amino acids and other building blocks, where a functionalized component like this compound could be incorporated to introduce specific structural features or to serve as a handle for further diversification. justia.com High-throughput screening of peptide libraries synthesized via methods like the Suzuki-Miyaura cross-coupling on an aryl halide-containing peptide has also been demonstrated, allowing for rapid structure-property relationship studies. nih.gov

Spectroscopic and Analytical Characterization for Mechanistic Elucidation

A variety of spectroscopic and analytical techniques are indispensable for characterizing the products and elucidating the reaction mechanisms of transformations involving this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is routinely used to confirm the structure of products. For instance, in the synthesis of a diaryl thioether from this compound, both ¹H and ¹³C NMR were used to verify the structure of the final product. tandfonline.comtandfonline.com Similarly, the structures of macrocycles derived from this compound were established using spectroscopic and spectrometric data. rsc.org

Mass spectrometry (MS) is another critical tool for confirming the molecular weight of synthesized compounds. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which further corroborates the elemental composition of a molecule. This technique was used to characterize 2-trimethylsilylethynylphenylacetic acid and its derivatives. acs.org In the study of peptide diversification, mass spectrometry was used to confirm the formation of the desired biaryl product and the disappearance of the starting aryl iodide peptide. nih.gov

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups. For example, in the synthesis of an N,N-diethyl-o-iodophenylacetamide, the IR spectrum showed a characteristic carbonyl stretching frequency at 1640 cm⁻¹, confirming the formation of the amide. google.com

For mechanistic studies, techniques that can probe reaction intermediates and kinetics are employed. In the investigation of the photostimulated Sᵣₙ1 reaction of 2-(2-iodophenyl)acetate ion, the reaction mechanism was proposed based on the distribution of substitution products, which were identified and quantified. semanticscholar.orgresearchgate.net The proposed mechanism involves the formation of radical anion intermediates. semanticscholar.org In another study, the reversible C-H activation step in an iridium-catalyzed iodination was confirmed by reacting an iridacycle with a different benzoic acid and observing the exchange of substrates and catalysts. diva-portal.org

The table below summarizes the compounds mentioned in this article.

Table 1: Compounds Mentioned in the Article

| Compound Name | Role in Research |

|---|---|

| This compound | Starting material, key intermediate |

| Diclofenac sodium | NSAID, synthesis target |

| 4-Bromothiophenol | Reactant in Ullmann condensation |

| Diaryl thioether | Intermediate for MMP inhibitors |

| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | Ionic liquid solvent |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) | Ionic liquid solvent |

| α-Acylaminocarboxamide | Intermediate in macrocycle synthesis |

| Biaryl-containing macrocycles | Synthesis target |

| 2-Trimethylsilylethynylphenylacetic acid | Derivative for solid-phase synthesis |

| N,N-Diethyl-o-iodophenylacetamide | Amide derivative |

| Aniline | Starting material |

| Chloroacetic acid | Starting material |

| Diazo compounds | Synthesis target |

| 4-Methoxyphenylboronic acid | Reactant in Suzuki coupling |

| Oxindole analogues | Synthesis target |

| Peptidomimetics | Synthesis target |

| Holliday junction | Biological target |

| Phenylalanine | Amino acid |

| Thionyl chloride | Reagent for acid chloride formation |

| 2-Iodophenylacetyl chloride | Reactive intermediate |

| 3,4-Dimethoxyphenyl 2-iodophenylacetate | Ester derivative |

| N-{2-[2-(2-Iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide | Amide derivative |

| o-Bromophenylacetic acid | Analogue of this compound |

| 2,6-Dichloroaniline | Reactant in condensation reaction |

| 2,6-Dichloro-4-fluoroaniline | Reactant in condensation reaction |

| 2-(2-Aminopropyl)thiophene-5-boronic acid | Boronic acid derivative |

| 2-(5-Fluoro-2-iodophenyl)acetic acid | Fluorinated analogue |

| 3-Iodophenylacetic acid | Isomeric analogue |

| p-Iodophenylacetic acid | Isomeric analogue |

Computational and Theoretical Investigations of 2 Iodophenylacetic Acid Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations have been instrumental in elucidating the complex reaction pathways involving 2-iodophenylacetic acid. A notable area of investigation is its participation in radical and organometallic reactions.

One key reaction is the photostimulated reaction of the 2-(2-iodophenyl)acetate ion with ketone enolate ions, which proceeds via the S_RN1 (radical-nucleophilic substitution) mechanism to form ε-oxo acids. researchgate.net Theoretical studies support a mechanism initiated by the photo-induced transfer of an electron to the aryl iodide, forming a radical anion. This radical anion then expels the iodide anion to generate an aryl radical (Scheme 1). researchgate.net The resulting σ-aryl radical can then react in two competing ways: coupling with the nucleophilic enolate to form the substitution product or abstracting a hydrogen atom from the nucleophile to yield the reduction product, phenylacetic acid. researchgate.net

Scheme 1: Competing Pathways in the S_RN1 Reaction of 2-(2-Iodophenyl)acetate

The factors that govern the distribution between these substitution and reduction products are a key focus of computational analysis. For instance, the presence of β-hydrogens in the enolate nucleophile has been shown to increase the proportion of the reduced product, as hydrogen abstraction becomes a more favorable pathway. researchgate.net

In the realm of organometallic chemistry, mechanistic investigations have explored the formation of this compound itself. During the iridium-catalyzed ortho-iodination of phenylacetic acid, computational studies suggest the formation of an iridacycle intermediate is a key step. acs.org However, the low yield (10%) of this compound under these specific conditions indicates that the CH₂COOH group is not a highly effective directing group for this transformation. acs.org Furthermore, studies on copper-catalyzed intramolecular coupling reactions have shown that Ugi-adducts derived from this compound failed to cyclize into the expected isoquinolinone ring, a result that can be rationalized through computational analysis of the reaction pathway's energetics and intermediates. mdpi.com

Molecular Modeling of Derivatives and Interactions

Molecular modeling is a powerful tool for understanding how derivatives of this compound interact with biological macromolecules, such as proteins. These studies are vital for structure-based drug design.

A prominent example involves the development of covalent inhibitors for blood coagulation Factor XIIa (FXIIa). nih.gov In this work, this compound was coupled with an aminotriazole scaffold. nih.gov Molecular modeling, using force fields like OPLS4, was employed to simulate the docking of this derivative into the active site of FXIIa. These simulations revealed that the 2-iodophenylacetyl moiety could be positioned to form favorable interactions, contributing to the compound's inhibitory activity and selectivity over other proteases like thrombin. nih.gov

Similarly, derivatives of this compound have been investigated as inhibitors of transthyretin (TTR) amyloid fibril formation, a process associated with certain types of amyloidosis. core.ac.uk N,N-Dimethyl-2-iodoacetamide, prepared from this compound, was studied as an analogue of the drug diclofenac (B195802). core.ac.uk Molecular mechanics minimizations were used to determine the minimum energy conformations of these inhibitors and to model their binding within the thyroxine-binding sites of TTR. core.ac.uk These models help explain how the inhibitors stabilize the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers. core.ac.uk

Covalent docking studies have also been applied to understand the interaction of this compound derivatives with transglutaminase 2 (TGase 2), an enzyme implicated in fibrotic diseases. hzdr.de These computational models provide a structural basis for the observed inhibitory activities and guide the synthesis of new, more potent inhibitors. hzdr.de

The table below summarizes examples of molecular modeling applications for derivatives of this compound.

| Derivative Class | Biological Target | Modeling Technique | Investigated Interaction | Reference |

|---|---|---|---|---|

| Acylated Aminotriazoles | Factor XIIa (FXIIa) | Molecular Docking (Schrödinger Suite, OPLS4) | Binding mode and selectivity over thrombin | nih.gov |

| N,N-Dimethyl-2-iodoacetamide | Transthyretin (TTR) | Molecular Mechanics Minimization (Insight II) | Binding conformation in thyroxine-binding sites | core.ac.uk |

| Acryloyllysine Piperazides | Transglutaminase 2 (TGase 2) | Covalent Docking | Molecular recognition within the enzyme's active site | hzdr.de |

| Diclofenac Analogue | Major histocompatibility complex (MHC)-related protein 1 (MR1) | NMR and Molecular Dynamics (MD) Simulations | Interaction with the chaperone protein TAPBPR | nih.gov |

Prediction of Reactivity and Selectivity

Theoretical models are increasingly used to predict the reactivity and selectivity of this compound and its derivatives in various chemical transformations. These predictions save experimental effort by identifying promising reaction conditions and substrates.

The regioselectivity of reactions is a key predictable feature. For example, in the synthesis of iodinated aromatics, computational models can help explain why certain catalysts or directing groups favor substitution at a specific position. The iridium-catalyzed C-H activation, for instance, shows high regioselectivity for the ortho position, affording monoiodinated products selectively even when multiple ortho C-H bonds are present. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Linear Solvation Energy Relationship (LSER) models are used to predict reactivity based on molecular structure and solvent properties. bg.ac.rs For the reaction of 2-substituted phenylacetic acids with diazodiphenylmethane, semiempirical methods (like MNDO-PM3) have been used to calculate geometric and electronic parameters. bg.ac.rs These parameters are then correlated with experimentally determined reaction rates to build a predictive model. Such models have shown that solvent polarity and hydrogen-bonding capabilities significantly influence the reaction rates, consistent with the proposed mechanism. bg.ac.rs

In the context of the S_RN1 reaction, computational studies can predict the selectivity between substitution and reduction pathways. researchgate.net The outcome is highly dependent on the structure of the nucleophile. By analyzing the properties of the intermediate aryl radical and the nucleophile, it's possible to predict whether C-C bond formation (substitution) or hydrogen abstraction (reduction) will be the dominant pathway, as summarized in the table below.

| Reaction | Competing Pathways | Key Factor Influencing Selectivity | Predicted Outcome | Reference |

|---|---|---|---|---|

| S_RN1 reaction with enolates | Substitution vs. Reduction | Presence of β-hydrogens in nucleophile | Nucleophiles with β-hydrogens favor reduction | researchgate.net |

| Ir-catalyzed Iodination | Mono-iodination vs. Di-iodination | Catalyst system and reaction conditions | High regioselectivity for mono-ortho-iodination | acs.org |

| Inhibition of Serine Proteases | FXIIa vs. Thrombin | Acyl fragment structure | This compound fragment improves selectivity for FXIIa | nih.gov |

Furthermore, molecular modeling has been used to predict and rationalize the selectivity of enzyme inhibitors. The introduction of a this compound fragment into an inhibitor scaffold was shown to be beneficial for inhibitory activity against FXIIa and improved the selectivity for FXIIa over thrombin. nih.gov Computational docking can reveal the structural basis for this selectivity, such as specific hydrophobic or electrostatic interactions that are more favorable in the active site of one enzyme compared to another. nih.gov

Current Challenges and Future Research Perspectives on 2 Iodophenylacetic Acid

Development of Novel Green Synthetic Routes

The synthesis of 2-iodophenylacetic acid and its derivatives often relies on traditional methods that present environmental and efficiency challenges. For instance, the Ullmann condensation, a classic method for forming carbon-nitrogen bonds, is used in the synthesis of the drug Diclofenac (B195802) from this compound and 2,6-dichloroaniline. This reaction typically requires copper catalysts and may suffer from low yields and the need for complex purification methods like silica (B1680970) gel column chromatography. tandfonline.comtandfonline.com The development of greener, more efficient synthetic routes is a key area of future research.

Key Challenges and Future Directions:

Catalyst Development: There is a need to find more efficient and environmentally benign catalysts to replace traditional copper powder, improving reaction yields and simplifying operations. tandfonline.com

Atom Economy: Current methods may not be optimally atom-economical. Future routes should aim to minimize waste by designing transformations that incorporate most of the atoms from the reactants into the final product.

Safer Reagents and Solvents: Research into using ionic liquids as alternative solvents has shown promise, potentially leading to greener reaction conditions. tandfonline.comtandfonline.com Microwave-assisted synthesis in these media has also been explored to reduce reaction times. tandfonline.comtandfonline.com

Emerging Green Technologies:

C-H Activation/Iodination: A significant advancement would be the direct catalytic C-H iodination of phenylacetic acid. chu-lab.orgnih.govacs.orgccspublishing.org.cnresearchgate.net Palladium-catalyzed methods have been developed for ortho-C–H iodination using molecular iodine (I2) as the oxidant. nih.govacs.orgresearchgate.net These methods offer a more direct and efficient pathway to iodinated phenylacetic acid derivatives, avoiding the pre-functionalization steps required in classical approaches. acs.org

Flow Chemistry: Continuous flow technology offers enhanced safety, better temperature control, and improved selectivity for highly reactive and exothermic processes like halogenations. researchgate.netrsc.orgsioc-journal.cnrsc.orgmt.com Applying flow chemistry to the iodination of phenylacetic acid or its subsequent coupling reactions could lead to safer, more scalable, and efficient manufacturing processes. rsc.orgrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful green tool that allows for the generation of reactive radical species under mild conditions. rsc.orgnih.govrsc.orgfrontiersin.org This approach could be harnessed for novel syntheses involving this compound, potentially enabling reactions that are difficult to achieve with traditional thermal methods.

| Synthesis Strategy | Description | Key Features/Challenges | Future Outlook |

|---|---|---|---|

| Traditional Ullmann Condensation | Copper-catalyzed C-N bond formation between this compound and an amine. tandfonline.comtandfonline.com | Often requires harsh conditions, stoichiometric copper, and can have low yields requiring extensive purification. | Development of more active and recyclable catalysts; use of greener solvents like ionic liquids. tandfonline.com |

| Palladium-Catalyzed C-H Iodination | Direct functionalization of a C-H bond on the phenylacetic acid scaffold to introduce an iodine atom. nih.govacs.org | Highly efficient and atom-economical; avoids pre-functionalization. Challenges include directing group strategy and catalyst cost. acs.orgresearchgate.net | Wider adoption for pharmaceutical synthesis and development of catalyst-free or base-metal-catalyzed versions. |

| Flow Chemistry | Performing halogenation or coupling reactions in a continuous microreactor system. researchgate.netrsc.org | Enhanced safety, superior heat/mass transfer, improved selectivity, and scalability. rsc.orgsioc-journal.cn | Integration with real-time analytics and AI for process optimization; on-demand synthesis of derivatives. |

Exploration of Undiscovered Reactivity Modes

The reactivity of this compound is dominated by transformations leveraging the carbon-iodine bond, such as palladium- and copper-catalyzed cross-coupling reactions. researchgate.netacs.org However, there remains significant potential to uncover novel reaction pathways that expand its synthetic utility.

Known Reactivity:

Cross-Coupling Reactions: It is a common substrate in Suzuki, Sonogashira, and Buchwald-Hartwig couplings to form C-C, C-N, and other C-heteroatom bonds. researchgate.netacs.org

Ugi and Post-Ugi Transformations: this compound can participate in multi-component Ugi reactions, with the resulting adducts undergoing subsequent intramolecular cyclizations catalyzed by copper to form complex spiro-heterocycles. researchgate.netmdpi.com Notably, in certain cases, substrates derived from this compound have failed to produce the expected products, indicating that its reactivity in complex cascades is not fully understood. mdpi.com

Radical Reactions: Under photostimulation, it undergoes SRN1 (radical-nucleophilic substitution) reactions with nucleophiles like ketone enolates to generate ε-oxo acids, which are precursors to seven-membered nitrogen heterocycles. conicet.gov.arsemanticscholar.orgresearchgate.net

Future Research Directions: A major frontier is the merger of different catalytic concepts to unlock unprecedented transformations.

Metallaphotoredox Catalysis: This approach combines transition metal catalysis with visible-light photoredox catalysis, enabling novel reaction pathways that are inaccessible to either method alone. nih.govnih.gov For this compound, this could facilitate challenging cross-coupling reactions under milder conditions or enable entirely new types of bond formations through controlled single-electron transfer processes. nih.govnih.govnih.gov For example, dual nickel photocatalysis has been used for the synthesis of O-aryl carbamates from aryl iodides. nih.gov

Intramolecular Hydrogen Atom Transfer (HAT): The generation of an aryl radical from the C-I bond via photocatalysis can trigger an intramolecular 1,5-H transfer, leading to the formation of new C-C bonds and complex cyclic structures. rsc.orgnih.gov Exploring this reactivity with derivatives of this compound could provide rapid access to novel molecular scaffolds.

| Reactivity Mode | Description & Known Examples | Future Research Directions |

|---|---|---|

| Palladium/Copper-Catalyzed Couplings | Formation of C-C, C-N, and C-S bonds. Used in syntheses of spiroindolinone-isoindolinones and diaryl thioethers. tandfonline.comresearchgate.net | Development of more efficient and selective catalysts for challenging transformations; coupling with non-traditional partners. |

| SRN1 Radical-Nucleophilic Substitution | Photoinitiated reaction with ketone enolates to form ε-oxo acids, precursors to 3-benzazepin-2-ones. conicet.gov.arsemanticscholar.org | Expanding the scope of nucleophiles; exploring the regioselectivity of the intermediate aryl radical with different substrates. researchgate.net |

| Post-Ugi Cyclizations | Used as the carboxylic acid component in Ugi reactions, followed by intramolecular cyclization of the adduct. researchgate.netmdpi.com | Overcoming failed cyclization attempts to access new heterocyclic systems; developing asymmetric variants. mdpi.com |

| Metallaphotoredox Catalysis | Merging photoredox and transition metal catalysis to access novel reaction pathways. nih.govnih.gov | Applying to this compound to enable previously inaccessible C-C and C-heteroatom couplings under mild conditions. nih.gov |

Expansion of Applications in Chemical Biology

Chemical biology utilizes chemical tools to study and manipulate biological systems. nih.gov The unique structural features of this compound make it an attractive scaffold for developing such tools.

Current and Potential Applications:

Bioorthogonal Chemistry: This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The carbon-iodine bond is a versatile handle for transition metal-catalyzed reactions, a class of reactions that, while not always bioorthogonal themselves, can be used to construct the unique functional groups (e.g., tetrazines, cyclooctynes) that do participate in bioorthogonal ligations. mdpi.comnih.gov Future research could focus on converting this compound into novel probes for imaging or identifying biomolecules in real-time within a cellular environment. nih.gov

Probes for Molecular Imaging: The pretargeting strategy in radioimmunotherapy and imaging involves administering a modified antibody that localizes to a target, followed by a small, radiolabeled molecule that rapidly binds to the antibody. mdpi.comnih.gov The IEDDA (inverse-electron demand Diels-Alder) reaction is a key bioorthogonal reaction used for this purpose. mdpi.comnih.gov Derivatives of this compound could be designed as precursors to the small-molecule half of such a system.

Enzyme Inhibition: The phenylacetic acid scaffold is present in many biologically active molecules. Derivatives of this compound could be synthesized and screened as inhibitors of various enzymes, with the iodo-substituent serving as a handle for further derivatization or as a key binding element itself.

Integration with Machine Learning and AI in Synthetic Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the rapid prediction of reaction outcomes, optimization of conditions, and planning of synthetic routes. mdpi.com These tools are particularly valuable for navigating the complex reaction space associated with functionalized molecules like this compound.

Challenges and Opportunities:

Reaction Optimization: For established but challenging reactions, such as the synthesis of Diclofenac, ML models can be trained on experimental data to predict optimal catalysts, solvents, and temperatures, reducing the need for extensive trial-and-error screening. digitellinc.comchemrxiv.orgprinceton.edunih.gov

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to complex targets derived from this compound. These programs use vast databases of known reactions to work backward from a target molecule to simpler, commercially available starting materials. nih.govacs.org

Predicting Novel Reactivity: While most current models are trained on known reactions, a key future goal is to develop AI that can predict entirely new transformations. researchgate.net For this compound, this could mean identifying unexpected reactivity patterns or suggesting conditions to overcome known synthetic failures, such as the unsuccessful cyclization in certain post-Ugi reactions. mdpi.com